molecular formula C17H24N2O4 B1445629 (R)-1-Boc-4-苄基-3-(羟甲基)-5-氧代哌嗪 CAS No. 1384268-90-9

(R)-1-Boc-4-苄基-3-(羟甲基)-5-氧代哌嗪

货号 B1445629
CAS 编号: 1384268-90-9
分子量: 320.4 g/mol
InChI 键: YOFQVFLXONCCSB-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine” is a complex organic compound. The compound’s empirical formula is C10H20N2O3 . The hydroxymethyl group in the compound is a substituent with the structural formula −CH2−OH, consisting of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH) .

科学研究应用

用于合成的树脂键合 α-氨基酸

树脂键合 α-氨基酸与 UDC(Ugi/DeBOC/环化)策略相结合,在 1,4-苯并二氮杂卓和酮哌嗪的合成中显示出新的应用。此方法允许制备这些化合物的纯度高且多样化的阵列,展示了复杂分子高通量合成的潜力 (Hulme 等人,2000)

哌嗪酮和苯并哌嗪酮合成

已证明烯基、芳基和杂芳基硼酸与 1,2-二胺和乙二醛酸的反应一步直接生成哌嗪酮(2-氧代哌嗪)。类似地,使用单保护的 1,2-苯二胺会导致苯并哌嗪酮。这种方法提供了一种合成这些化合物的直接方法,这些化合物在各种化学和药物应用中很有价值 (Petasis & Patel,2000)

非肽纤维蛋白原受体拮抗剂

已经制备了基于 (S)-2-氧代哌嗪-3-乙酸部分的非肽糖蛋白 (GP) IIb-IIIa 拮抗剂,其中包含不可缺少的 Asp 片段。这些拮抗剂,尤其是 TAK-029,已显示出对血小板聚集和 GP IIb-IIIa-纤维蛋白原结合的有效抑制作用,表明它们在治疗动脉血栓性疾病中具有潜在的用途 (Sugihara 等人,1998)

属性

IUPAC Name

tert-butyl (3R)-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-10-14(12-20)19(15(21)11-18)9-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFQVFLXONCCSB-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N(C(=O)C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](N(C(=O)C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine
Reactant of Route 2
Reactant of Route 2
(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine
Reactant of Route 3
(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine
Reactant of Route 4
(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine
Reactant of Route 5
(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine
Reactant of Route 6
Reactant of Route 6
(R)-1-Boc-4-benzyl-3-(hydroxymethyl)-5-oxopiperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。